molecular formula C12H13NO . HBr B602167 Desacetyl-7-desmethyl Agomelatine Hydrobromide CAS No. 144705-51-1

Desacetyl-7-desmethyl Agomelatine Hydrobromide

Cat. No.: B602167
CAS No.: 144705-51-1
M. Wt: 268.15
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Desacetyl-7-desmethyl Agomelatine Hydrobromide, an analogue of Agomelatine , primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in regulating sleep-wake cycles, while serotonin receptors are involved in mood regulation .

Mode of Action

This compound acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it activates melatonin receptors, enhancing their function. As an antagonist, it blocks the action of serotonin at the 5-HT2C receptors, inhibiting their function . This dual action can lead to changes in neurotransmitter levels and receptor activity, potentially influencing mood and sleep patterns .

Biochemical Pathways

The compound’s interaction with melatonin and serotonin receptors can affect various biochemical pathways. It can resynchronize circadian rhythms, potentially correcting disruptions associated with mood disorders . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . These changes can have downstream effects on mood regulation and sleep-wake cycles .

Pharmacokinetics

It is primarily metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . These properties can impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Agomelatine. It has shown an antidepressant-like effect in animal depression models, circadian rhythm desynchronization, and in stress and anxiety models . In humans, Agomelatine has positive phase-shifting properties; it induces a phase advance of sleep, body temperature decline, and melatonin onset .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s physiological state, presence of other medications, and liver function, given its metabolism in the liver

Biochemical Analysis

Biochemical Properties

Desacetyl-7-desmethyl Agomelatine Hydrobromide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux . Additionally, it may bind to specific proteins, affecting their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes . Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical pathway. Additionally, this compound may interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins . These interactions can result in changes in the levels of specific proteins and ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing their activity and leading to changes in metabolic flux . The compound can affect the levels of specific metabolites, either increasing or decreasing their concentration, depending on the pathway involved . These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is important for its interactions with biomolecules and its overall biochemical activity . The subcellular distribution of this compound can influence its effects on cellular processes and overall cellular function .

Preparation Methods

The synthesis of Desacetyl-7-desmethyl Agomelatine Hydrobromide involves several steps. The primary synthetic route includes the reaction of 8-(2-Aminoethyl)-2-naphthalenol with hydrobromic acid to form the hydrobromide salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Desacetyl-7-desmethyl Agomelatine Hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Desacetyl-7-desmethyl Agomelatine Hydrobromide is unique due to its specific structure and function as an impurity standard. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and roles in research and industry.

Properties

IUPAC Name

8-(2-aminoethyl)naphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKMSWFEISQKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.8 g (5.81×10-2 mol) of 2-(7-methoxy-1-naphthyl)ethylamine hydrochloride and 46 cm3 of 47% hydrobromic acid solution are introduced into a 250-cm3 round- bottom flask with a ground neck. The mixture is brought to reflux for 6.5 hours. After cooling, the reaction medium is filtered. The precipitate is washed with water and then with hexane. Recrystallization of the crude product is carried out in an ethyl acetate/hexane mixture to obtain 2-(7-hydroxy-1-naphthyl)ethylamine hydrobromide (yield 80%; melting point: 174°-175° C.).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Desacetyl-7-desmethyl Agomelatine Hydrobromide
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